3-(4-Carboxy-3-fluorophenyl)isonicotinic acid
Description
3-(4-Carboxy-3-fluorophenyl)isonicotinic acid is a fluorinated aromatic carboxylic acid derivative featuring a pyridine core (isonicotinic acid) substituted with a 4-carboxy-3-fluorophenyl group at position 3. This compound combines the electronic effects of fluorine and the carboxylic acid groups, making it a versatile intermediate in pharmaceutical and materials chemistry. Its structure is characterized by:
- Pyridine ring: A six-membered aromatic ring with a nitrogen atom at position 4.
- Substituents: A 4-carboxy-3-fluorophenyl group at position 3 of the pyridine ring.
- Molecular formula: C₁₃H₈FNO₅ (based on analogous compounds, e.g., ).
The fluorine atom enhances lipophilicity and metabolic stability, while the carboxy groups enable coordination chemistry applications, such as in metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
3-(4-carboxy-3-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-5-7(1-2-9(11)13(18)19)10-6-15-4-3-8(10)12(16)17/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBWXAIEHDQPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687877 | |
| Record name | 3-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-81-9 | |
| Record name | 3-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated isonicotinic acid under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxy-3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced compounds.
Scientific Research Applications
Chemical Properties and Structure
3-(4-Carboxy-3-fluorophenyl)isonicotinic acid features a carboxylic acid group and a fluorine atom attached to a phenyl ring, along with an isonicotinic acid backbone. Its molecular formula is CHFNO, and it has a molecular weight of approximately 235.22 g/mol .
Chemistry
In the field of chemistry, 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:
- Coupling Reactions : It can undergo Suzuki or Heck coupling reactions to form larger conjugated systems.
- Functionalization : The carboxylic acid group enables further derivatization, allowing for the introduction of different functional groups.
Data Table: Chemical Reactions Involving 3-(4-Carboxy-3-fluorophenyl)isonicotinic Acid
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |
| Esterification | Acid catalyst | Esters |
| Reduction | LiAlH, THF | Alcohol derivatives |
Biological Applications
Research has indicated that 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid may have significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of isonicotinic acids exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance these properties by increasing lipophilicity and cellular uptake.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isonicotinic acid, including those with carboxylic acid functionalities, displayed selective cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid as a lead compound for further development.
Medicinal Chemistry
The compound is being explored for its potential as a drug candidate:
- Pharmacological Properties : Its ability to interact with biological targets makes it suitable for drug design. The fluorine atom can enhance metabolic stability and bioavailability.
- Targeted Drug Delivery : Research into targeted delivery systems using this compound could lead to more effective treatments with reduced side effects.
Comparison with Related Compounds
To understand the uniqueness of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid | Hydroxy group present | Enhanced solubility |
| 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid | Hydroxyl and carboxyl groups | Potential antioxidant properties |
Mechanism of Action
The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations:
- Acidity: The presence of hydroxyl (e.g., 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) or additional carboxy groups (e.g., 5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid) increases acidity compared to non-hydroxylated analogs .
- Coordination Chemistry : Carboxy groups enable use in MOFs, as seen with isonicotinic acid derivatives in catalytic applications .
Biological Activity
3-(4-Carboxy-3-fluorophenyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid typically involves the reaction between 4-fluorobenzoic acid and isonicotinic acid. The reaction conditions often utilize dimethylformamide (DMF) as a solvent and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The purification process may involve recrystallization or column chromatography to achieve high purity levels.
Antimicrobial Properties
Research indicates that 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing an MIC value of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death in treated cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
The biological activity of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes related to growth and survival. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Study on Antimicrobial Activity
A recent study published in a peer-reviewed journal evaluated the antimicrobial effects of several derivatives of isonicotinic acid, including 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid. The study found that this compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections .
Study on Cancer Cell Lines
Another investigation focused on the anticancer effects of this compound on various cancer cell lines. It was found that treatment with 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The study concluded that further exploration into its mechanism could lead to new cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling reactions between fluorinated aromatic boronic acids and isonicotinic acid derivatives. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) is a common method for similar fluorophenyl-substituted heterocycles . Key parameters to optimize include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (DME/H₂O mixtures), and temperature (80–100°C). Monitoring reaction progress via TLC or HPLC is critical to avoid over-functionalization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm fluorine and carboxyl group positions .
- HPLC-MS : Assess purity (>95% by area) using reverse-phase C18 columns and mobile phases like acetonitrile/0.1% formic acid.
- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₈FNO₄) against theoretical values .
Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?
- Methodology : Test solubility in DMSO (polar aprotic), methanol (polar protic), and dichloromethane (non-polar). For biological assays, DMSO stock solutions (10 mM) are typical, but precipitation risks in aqueous buffers require dilution optimization (e.g., <0.1% DMSO final concentration). Data from structurally similar fluorophenylcarboxylic acids suggest limited solubility in water, necessitating co-solvents .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Perform computational modeling (e.g., DFT) to map electron density distribution on the fluorophenyl ring. Compare reaction kinetics of fluorinated vs. non-fluorinated analogs in esterification or amidation reactions. Fluorine’s inductive effects may enhance carboxyl group acidity, facilitating deprotonation in basic conditions .
Q. What strategies mitigate stability issues (e.g., hydrolysis, photodegradation) during long-term storage or biological assays?
- Methodology :
- Storage : Store lyophilized solid at -20°C under inert gas (argon) to prevent hydrolysis of the carboxyl group .
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) to identify degradation products via LC-MS. Use amber vials for light-sensitive samples .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-Response Curves : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays to distinguish direct target engagement from off-target effects.
- Metabolite Screening : Use LC-MS to detect potential metabolites (e.g., ester hydrolysis products) that may alter activity .
Q. What computational tools are suitable for predicting the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorophenyl-carboxylate moiety and protein active sites.
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability and conformational changes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?
- Methodology :
- Reproducibility : Synthesize the compound using published protocols and compare melting points (DSC analysis) and NMR shifts.
- Impurity Profiling : Use HPLC-PDA to detect trace contaminants (e.g., unreacted boronic acid intermediates) that may skew data .
Q. What experimental controls are essential when studying the compound’s role in enzymatic inhibition assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
